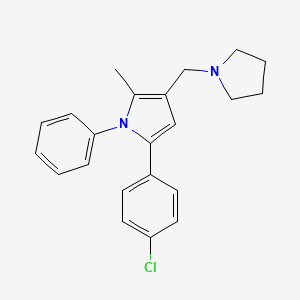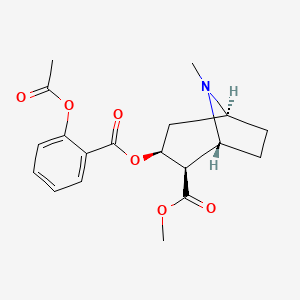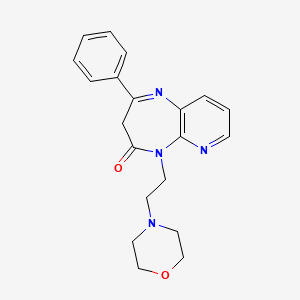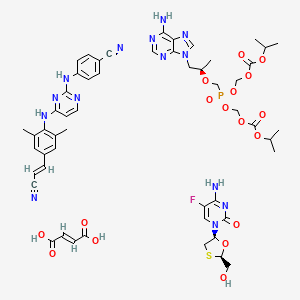
1H-Pyrrole, 5-(4-chlorophenyl)-2-methyl-1-phenyl-3-(1-pyrrolidinylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole, 5-(4-chlorophenyl)-2-methyl-1-phenyl-3-(1-pyrrolidinylmethyl)- is a complex organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom. This particular compound is characterized by the presence of a 4-chlorophenyl group, a methyl group, a phenyl group, and a pyrrolidinylmethyl group attached to the pyrrole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole, 5-(4-chlorophenyl)-2-methyl-1-phenyl-3-(1-pyrrolidinylmethyl)- can be achieved through several synthetic routes One common method involves the reaction of 4-chlorobenzaldehyde with methylamine to form an intermediate Schiff base This intermediate is then subjected to cyclization with phenylhydrazine to form the pyrrole ring
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled temperature and pressure conditions are crucial in achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrrole, 5-(4-chlorophenyl)-2-methyl-1-phenyl-3-(1-pyrrolidinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the pyrrole ring can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Pyrrole oxides.
Reduction: Reduced pyrrole derivatives.
Substitution: Halogenated pyrrole compounds.
Applications De Recherche Scientifique
1H-Pyrrole, 5-(4-chlorophenyl)-2-methyl-1-phenyl-3-(1-pyrrolidinylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole, 5-(4-chlorophenyl)-2-methyl-1-phenyl-3-(1-pyrrolidinylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1H-Pyrrole, 5-(4-chlorophenyl)-1-(4-fluorophenyl)-2-methyl-3-(1-pyrrolidinylmethyl)
- 1H-Pyrrole, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-methyl-3-(1-pyrrolidinylmethyl)
Uniqueness
1H-Pyrrole, 5-(4-chlorophenyl)-2-methyl-1-phenyl-3-(1-pyrrolidinylmethyl)- is unique due to its specific combination of substituents on the pyrrole ring. The presence of the 4-chlorophenyl, methyl, phenyl, and pyrrolidinylmethyl groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
146204-54-8 |
|---|---|
Formule moléculaire |
C22H23ClN2 |
Poids moléculaire |
350.9 g/mol |
Nom IUPAC |
5-(4-chlorophenyl)-2-methyl-1-phenyl-3-(pyrrolidin-1-ylmethyl)pyrrole |
InChI |
InChI=1S/C22H23ClN2/c1-17-19(16-24-13-5-6-14-24)15-22(18-9-11-20(23)12-10-18)25(17)21-7-3-2-4-8-21/h2-4,7-12,15H,5-6,13-14,16H2,1H3 |
Clé InChI |
VTZOHSWEVGSDRE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Cl)CN4CCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-phenyl-1-(2-phenylethyl)piperidin-4-yl] acetate;hydrochloride](/img/structure/B12779573.png)



![2-tert-butyl-4-[[dimethyl(phenyl)silyl]methoxy]phenol](/img/structure/B12779620.png)







